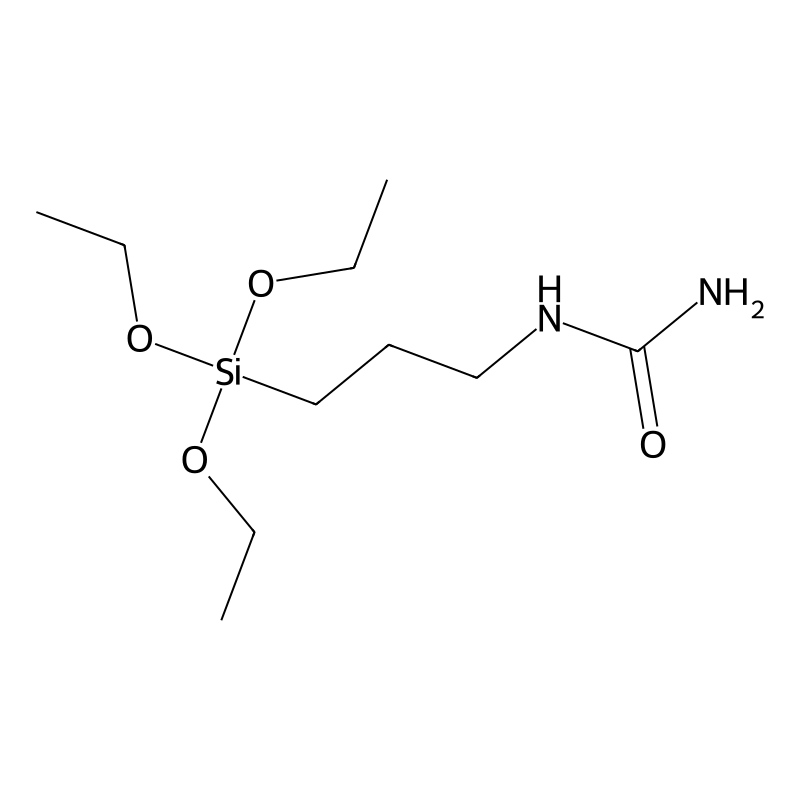

N-(Triethoxysilylpropyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science:

- Surface Modification: TEPU's ability to form covalent bonds with both organic and inorganic materials makes it a potential candidate for surface modification. Studies suggest it can improve adhesion between dissimilar materials, such as polymers and metal oxides [].

- Synthesis of Hybrid Materials: TEPU can be incorporated into the synthesis of hybrid materials, combining organic and inorganic components. This allows researchers to design materials with tailored properties, such as improved mechanical strength or specific functionalities [].

Biomedical Applications:

- Drug Delivery: Researchers are exploring TEPU for its potential role in drug delivery systems. Its ability to form self-assembled structures and its biocompatibility make it a promising candidate for encapsulating and delivering therapeutic agents [].

- Bioconjugation: TEPU can be used to attach biomolecules, such as proteins or antibodies, to surfaces or other materials. This technique, known as bioconjugation, is valuable for various applications, including biosensing and targeted drug delivery [].

Other Potential Applications:

N-(Triethoxysilylpropyl)urea is a chemical compound with the molecular formula C₁₀H₂₄N₂O₄Si and a molecular weight of 264.40 g/mol. It is characterized by the presence of a urea group linked to a triethoxysilane moiety, which imparts both organic and inorganic functionalities. This unique structure allows it to serve as an effective coupling agent, enhancing adhesion between various materials, particularly in applications involving polymers and inorganic substrates . The compound appears as a colorless liquid and is soluble in alcohol, with a boiling point of approximately 305.1 °C and a flash point of 138.3 °C .

N-(Triethoxysilylpropyl)urea acts as an adhesion promoter through a two-step mechanism:

- Hydrogen Bonding: The urea group forms hydrogen bonds with the surfaces of organic materials like polymers.

- Covalent Bonding: After hydrolysis, the silanol groups on the molecule react with inorganic fillers or fibers, forming covalent bonds and creating a strong interface between the organic and inorganic components [].

- Condensation Reaction: It reacts with hydroxyl groups on inorganic surfaces through a condensation reaction, forming siloxane bonds (Si-O-Si) while releasing ethanol. The general reaction can be represented as:

- Hydrolysis: In the presence of moisture, the ethoxy groups hydrolyze to form silanol (Si-OH) groups, which can further condense to create siloxane networks .

- Thermal Decomposition: At elevated temperatures, N-(Triethoxysilylpropyl)urea may decompose, releasing volatile organic compounds such as ethanol and ammonia.

Synthesis of N-(Triethoxysilylpropyl)urea can be achieved through various methods:

- Reaction with Ethyl Carbamate: One common method involves reacting ethyl carbamate with γ-aminopropyl triethoxysilane in the presence of a catalytic agent such as dibutyltin oxide (DBTO). This process enables the formation of the urea linkage while integrating the triethoxysilane functionality .

- Simple Nucleophilic Addition: Another method includes the nucleophilic addition of amines to potassium isocyanate in an aqueous medium without requiring organic solvents, making it an efficient and mild synthesis route suitable for gram-scale production .

N-(Triethoxysilylpropyl)urea finds diverse applications across several industries:

- Adhesives and Sealants: It serves as an adhesion promoter and surface modifier in epoxy resins, phenolic resins, and other polymeric materials.

- Material Science: The compound is utilized in creating polysilsesquioxane membranes for carbon dioxide separation, enhancing material durability and environmental resistance.

- Medical

Interaction studies involving N-(Triethoxysilylpropyl)urea focus on its ability to improve bonding between dissimilar materials. For instance:

- Adhesion Mechanisms: Research indicates that the urea group facilitates hydrogen bonding with organic polymers while the triethoxysilane moiety interacts with inorganic surfaces, leading to improved adhesion properties .

- Compatibility Studies: Studies have shown that incorporating this compound into polymer blends can enhance compatibility and mechanical properties, making it valuable for composite materials.

N-(Triethoxysilylpropyl)urea shares similarities with several other silane-based compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| N-(Aminopropyl)triethoxysilane | Contains an amino group instead of urea | Superior reactivity with amines |

| Triethoxy(octyl)silane | Longer alkyl chain | Enhanced hydrophobicity |

| γ-Aminopropyltriethoxysilane | Contains amine functionality | Better adhesion to polar surfaces |

| N-(Propyl)triethoxysilane | Propyl group instead of urea | Less complex interactions than urea |

N-(Triethoxysilylpropyl)urea's unique combination of organic urea functionality and triethoxysilyl reactivity distinguishes it from these similar compounds, making it particularly effective for applications requiring strong adhesion between organic polymers and inorganic materials .

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 32 of 60 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 28 of 60 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (28.57%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (71.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

116912-64-2